2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
2-fluoro-1-(6-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13H,8,15H2,1H3 |
InChI Key |
GMVDNNZWXAXABK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine with key analogs based on molecular structure, synthesis, and physicochemical properties:
Q & A
Basic: What are the established synthetic routes for 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine, and how do reaction parameters affect yield?
Methodological Answer:
The compound is synthesized via hydrogenation of Cbz-protected intermediates or transition metal-free catalytic reduction. For example:
- Hydrogenation : Using 10% Pd/C in ethanol under hydrogen atmosphere yields the amine after deprotection, as described for structurally similar compounds .
- Catalytic Reduction : A potassium-based catalyst with HBPin in toluene achieves 79% yield for analogous fluorinated amines, emphasizing the role of catalyst loading (2 mol%) and solvent choice .
Key Parameters : Temperature (ambient to 80°C), solvent polarity (ethanol vs. toluene), and catalyst type (Pd/C vs. N-heterocyclic carbene complexes) critically influence reaction efficiency and by-product formation.
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR/HRMS : and NMR confirm substituent positions and fluorine coupling patterns. HRMS validates molecular weight (e.g., experimental vs. calculated mass accuracy within 1 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and fluorine substitution patterns. This is critical for distinguishing regioisomers in naphthalene derivatives .
Advanced: How can synthetic routes be optimized to enhance yield and scalability while minimizing impurities?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. Ru complexes), solvents (polar aprotic vs. aromatic), and temperature to identify optimal conditions. For instance, toluene improves selectivity in catalytic reductions by reducing side reactions .
- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in amidation steps. Chromatographic purification (silica gel) or recrystallization effectively isolates the amine from halogenated by-products .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine -NMR to confirm fluorine environment with X-ray diffraction for absolute configuration. For example, SHELX refinement resolves ambiguities in naphthalene ring substitution .
- Computational Modeling : Density Functional Theory (DFT) predicts -NMR chemical shifts, cross-validating experimental data. Discrepancies >0.5 ppm suggest misassigned stereochemistry or impurities .
Advanced: What is the impact of fluorination at the ethanamine position on physicochemical and pharmacological properties?
Methodological Answer:
- Physicochemical Effects : Fluorine increases electronegativity, enhancing metabolic stability and lipophilicity (logP). For example, difluoroethyl analogs show improved blood-brain barrier penetration compared to non-fluorinated derivatives .
- Pharmacological Implications : Fluorine’s electron-withdrawing effect modulates receptor binding. Assays for serotonin receptor affinity (e.g., 5-HT) are recommended to evaluate bioactivity .
Advanced: What in vitro assays are suitable for evaluating biological activity of derivatives?
Methodological Answer:
- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer Screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Structural analogs with methoxynaphthalene moieties show IC values <10 µM .
Advanced: How can enantioselective synthesis of chiral derivatives be achieved?
Methodological Answer:
- Chiral Catalysts : Use Ru(II)-based complexes with BINAP ligands for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) in similar naphthalene derivatives .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from racemic mixtures, as demonstrated for β-naphthylamine analogs .
Advanced: How does computational chemistry aid in predicting reactivity under varied conditions?
Methodological Answer:
- Reactivity Prediction : Molecular dynamics simulations model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. For example, toluene’s low polarity accelerates catalytic reduction rates by 30% .
- Stability Analysis : DFT calculates bond dissociation energies (BDEs) to predict degradation pathways. Fluorine substitution increases C-F bond stability (BDE ~485 kJ/mol), reducing hydrolysis risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
